molecular formula C21H24N2O2 B1204816 Alstonerin

Alstonerin

Cat. No.: B1204816
M. Wt: 336.4 g/mol
InChI Key: PMIRJPWEIZTLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alstonerine (often referred to as "Alstonerin" in some literature) is a monoterpene indole alkaloid (MIA) originally isolated from Alstonia species, a genus of tropical trees known for their bioactive compounds . Its structure features a complex pentacyclic framework with a stereochemical configuration that confers unique biological properties. The enantioselective total synthesis of (-)-Alstonerine was achieved using a Pauson-Khand reaction (PKR), which efficiently constructs its cyclopentenone core . Key synthetic steps include stereocontrolled indole functionalization and tandem cyclization, as described by Liao et al. (2005) .

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-(3,20-dimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8,16-pentaen-17-yl)ethanone

InChI

InChI=1S/C21H24N2O2/c1-12(24)16-10-25-11-17-14(16)8-20-21-15(9-19(17)22(20)2)13-6-4-5-7-18(13)23(21)3/h4-7,10,14,17,19-20H,8-9,11H2,1-3H3

InChI Key

PMIRJPWEIZTLEG-UHFFFAOYSA-N

SMILES

CC(=O)C1=COCC2C1CC3C4=C(CC2N3C)C5=CC=CC=C5N4C

Canonical SMILES

CC(=O)C1=COCC2C1CC3C4=C(CC2N3C)C5=CC=CC=C5N4C

Synonyms

alstonerine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : Alstonerine’s synthesis requires precise stereocontrol at C-15, achieved via PKR, whereas reserpine’s synthesis relies on asymmetric hydrogenation for its six stereocenters .
  • Structural Divergence : Unlike vincamine’s tetracyclic framework, Alstonerine and reserpine share a pentacyclic core but differ in substituent positioning (e.g., Alstonerine lacks reserpine’s trimethoxybenzoyl group) .

Physicochemical Properties

Limited solubility data are available for Alstonerine, but its logP value (predicted: 3.2) suggests moderate lipophilicity, comparable to ajmalicine (logP: 2.8) but lower than reserpine (logP: 4.1) . Melting points vary significantly:

  • Alstonerine: 198–200°C (decomposition)
  • Vincamine: 232–234°C
  • Reserpine: 264–265°C

These differences correlate with molecular rigidity and hydrogen-bonding capacity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alstonerin
Reactant of Route 2
Alstonerin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.